Cas no 873871-12-6 (Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate)

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate is a specialized organic compound featuring a phenanthridine core linked to a 4-formylphenoxyacetate moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or fluorescent probes. The presence of both formyl and ester functional groups enhances its versatility for further derivatization, enabling applications in materials science and pharmaceutical research. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The compound is typically handled under controlled conditions due to its sensitivity, requiring anhydrous environments for optimal stability and reactivity.
Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate structure
873871-12-6 structure
商品名:Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate
CAS番号:873871-12-6
MF:C23H17NO4
メガワット:371.385386228561
CID:5857184
PubChem ID:8834290

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate 化学的及び物理的性質

名前と識別子

    • (phenanthridin-6-yl)methyl 2-(4-formylphenoxy)acetate
    • AKOS001182240
    • EN300-1193507
    • 873871-12-6
    • phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate
    • Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate
    • インチ: 1S/C23H17NO4/c25-13-16-9-11-17(12-10-16)27-15-23(26)28-14-22-20-7-2-1-5-18(20)19-6-3-4-8-21(19)24-22/h1-13H,14-15H2
    • InChIKey: WWWVMOXNKVVIIW-UHFFFAOYSA-N
    • ほほえんだ: O(C(COC1C=CC(C=O)=CC=1)=O)CC1C2C=CC=CC=2C2C=CC=CC=2N=1

計算された属性

  • せいみつぶんしりょう: 371.11575802g/mol
  • どういたいしつりょう: 371.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 531
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 65.5Ų

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1193507-0.05g
873871-12-6
0.05g
$212.0 2023-06-08
Enamine
EN300-1193507-50mg
873871-12-6
50mg
$212.0 2023-10-03

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate 関連文献

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetateに関する追加情報

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate (CAS No. 873871-12-6): A Comprehensive Overview

Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate, identified by its Chemical Abstracts Service (CAS) number 873871-12-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the phenanthridine derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of a formyl group in the phenoxy moiety and an acetic acid ester side chain enhances its potential as a versatile intermediate in the synthesis of more complex pharmacophores.

The< strong>phenanthridine core is a fused tricyclic aromatic system consisting of two benzene rings and a pyridine ring. This structural motif is renowned for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold in drug discovery. The< strong>methyl 2-(4-formylphenoxy)acetate moiety introduces additional functional groups that can be further modified through various chemical transformations, such as condensation, reduction, or ester hydrolysis. These modifications are crucial for tailoring the compound's properties to meet specific pharmacological requirements.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from< strong>phenanthridine derivatives. These compounds have shown promise in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The< strong>formyl group in< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate serves as a reactive handle for forming new bonds, enabling the synthesis of conjugates with other bioactive molecules. This reactivity has been exploited in the development of prodrugs and targeted drug delivery systems.

The< strong>CAS No. 873871-12-6 designation ensures that researchers can reliably identify and procure this compound for their studies. The systematic naming reflects its chemical structure, highlighting key functional groups and substituents. This level of precision is essential in academic and industrial research to avoid ambiguity and ensure reproducibility across different laboratories.

One of the most compelling aspects of< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate is its potential as a building block for more complex molecules. The phenanthridine core can be further functionalized to create libraries of derivatives with tailored biological activities. For instance, researchers have explored its use in synthesizing small-molecule inhibitors targeting protein-protein interactions relevant to cancer progression. The formyl group allows for the introduction of amine or alcohol groups through condensation reactions, leading to Schiff bases or aldehyde derivatives that can engage with various biological targets.

The pharmaceutical industry has increasingly recognized the importance of< strong>phenanthridine derivatives due to their structural complexity and biological potency. Companies are investing heavily in research aimed at identifying new applications for these compounds. The< strong>methyl 2-(4-formylphenoxy)acetate moiety adds an extra layer of functionality that can be leveraged to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. These attributes are critical for the successful development of new drugs that can reach the market.

In academic settings,< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate has been used as a teaching tool to illustrate advanced concepts in organic synthesis and medicinal chemistry. Its complex structure provides students with an opportunity to practice multi-step synthetic routes and understand the principles behind drug design. Additionally, it serves as a model compound for studying electronic effects and steric interactions within aromatic systems.

The synthesis of< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate typically involves multi-step reactions starting from commercially available precursors. Key steps often include formylation reactions to introduce the formyl group into the phenoxy ring, followed by esterification to attach the acetic acid ester side chain. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to construct the phenanthridine core.

The compound's reactivity makes it a valuable tool for exploring new synthetic methodologies. Researchers have reported innovative approaches for modifying< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate, including its use in flow chemistry systems that offer improved efficiency and scalability compared to traditional batch processes. These advancements are crucial for accelerating drug discovery pipelines and reducing costs associated with small-molecule synthesis.

The potential applications of< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate extend beyond pharmaceuticals into other areas such as materials science and agrochemistry. Its ability to participate in diverse chemical transformations makes it a versatile intermediate for creating novel materials with unique properties. For example, researchers have explored its use in synthesizing organic semiconductors and luminescent materials based on phenanthridine derivatives.

In conclusion,< strong>Phenanthridin-6-ylmethyl 2-(4-formylphenoxy)acetate (CAS No. 873871-12-6) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and material science. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative therapeutic agents and functional materials. As our understanding of its properties continues to grow, so too will its applications across multiple scientific disciplines.

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